Cas no 1313990-98-5 (tert-butyl 1-cyanocyclopentanecarboxylate)

tert-butyl 1-cyanocyclopentanecarboxylateは、有機合成において有用な中間体として知られる化合物です。この化合物は、シクロペンタン骨格にシアノ基とtert-ブトキシカルボニル基が結合した構造を持ち、高い反応性と多様な変換可能性を特徴とします。特に、医薬品や農薬の合成において重要な役割を果たし、官能基の導入や骨格構築の際に優れた選択性を発揮します。tert-ブトキシカルボニル基は保護基としても機能し、合成プロセスの制御が容易である点が利点です。また、適度な安定性と取り扱いやすさを兼ね備えており、実験室規模から工業生産まで幅広く応用可能です。

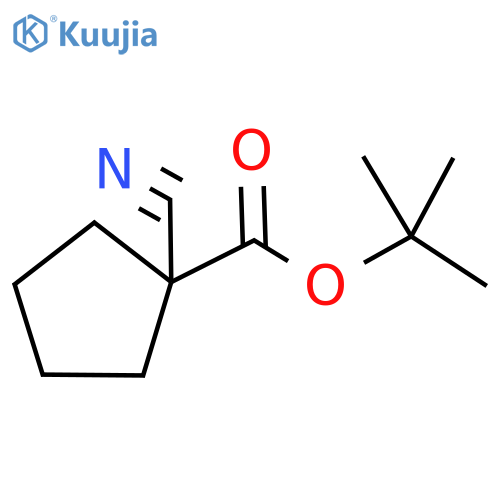

1313990-98-5 structure

商品名:tert-butyl 1-cyanocyclopentanecarboxylate

CAS番号:1313990-98-5

MF:C11H17NO2

メガワット:195.258183240891

CID:5575134

tert-butyl 1-cyanocyclopentanecarboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 1-cyanocyclopentanecarboxylate

- Cyclopentanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester

- 1,1-Dimethylethyl 1-cyanocyclopentanecarboxylate

-

- インチ: 1S/C11H17NO2/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h4-7H2,1-3H3

- InChIKey: OBHNLILTNCSRQY-UHFFFAOYSA-N

- ほほえんだ: C1CCC(C(OC(C)(C)C)=O)(C#N)C1

じっけんとくせい

- 密度みつど: 1.02±0.1 g/cm3(Predicted)

- ふってん: 283.0±23.0 °C(Predicted)

tert-butyl 1-cyanocyclopentanecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1792243-1g |

tert-Butyl 1-cyanocyclopentanecarboxylate |

1313990-98-5 | 98% | 1g |

¥4015.00 | 2024-08-09 |

tert-butyl 1-cyanocyclopentanecarboxylate 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

1313990-98-5 (tert-butyl 1-cyanocyclopentanecarboxylate) 関連製品

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬